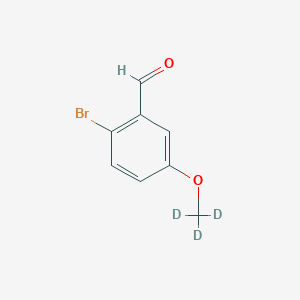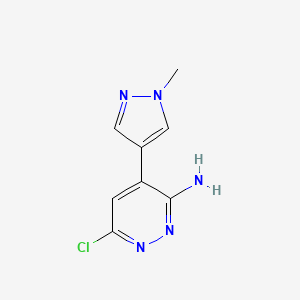
Methyl 2-(6-ethynylpyridin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(6-ethynylpyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethynyl group at the 6-position and a methyl ester group at the 2-position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-ethynylpyridin-3-yl)acetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-ethynylpyridine, which can be obtained through the Sonogashira coupling reaction between 6-bromopyridine and ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The 6-ethynylpyridine is then subjected to esterification with methyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
Methyl 2-(6-ethynylpyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of ethyl-substituted pyridine derivatives.
Substitution: Formation of nitrated or halogenated pyridine derivatives.
科学的研究の応用
Methyl 2-(6-ethynylpyridin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 2-(6-ethynylpyridin-3-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The ethynyl group can participate in covalent bonding with target proteins, while the pyridine ring can engage in π-π interactions with aromatic residues in the active site of enzymes.
類似化合物との比較
Methyl 2-(6-ethynylpyridin-3-yl)acetate can be compared with other pyridine derivatives such as:
Methyl 2-(6-bromopyridin-3-yl)acetate: Similar structure but with a bromine atom instead of an ethynyl group, leading to different reactivity and applications.
Methyl 2-(6-aminopyridin-3-yl)acetate: Contains an amino group, which imparts different chemical properties and biological activities.
Methyl 2-(6-methylpyridin-3-yl)acetate: Substituted with a methyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in the presence of the ethynyl group, which provides opportunities for further functionalization and the development of novel compounds with diverse applications.
特性
IUPAC Name |
methyl 2-(6-ethynylpyridin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-3-9-5-4-8(7-11-9)6-10(12)13-2/h1,4-5,7H,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTOKTMPTKHAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(C=C1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzyl 4-[2-[(4-bromopyridin-2-yl)oxy]ethyl]piperazine-1-carboxylate](/img/structure/B8150989.png)
![tert-Butyl 8-(5-bromopyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B8150994.png)







